molecular formula C10H9ClN4O B4982039 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B4982039
M. Wt: 236.66 g/mol
InChI Key: GGZREEQKQCBYOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as CCTO, is a compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. CCTO belongs to the class of triazine compounds, which are known for their diverse biological activities and chemical properties.

Mechanism of Action

The mechanism of action of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to inhibit the activity of various protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. In addition, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. However, further studies are needed to fully understand the biochemical and physiological effects of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potent antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to fully understand the toxicity and safety profile of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one.

Future Directions

There are several future directions for the research on 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one. One direction is to further investigate the mechanism of action of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, particularly its inhibition of topoisomerase II and protein kinases. Another direction is to explore the potential applications of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in other fields, such as material science and agriculture. In addition, further studies are needed to fully understand the toxicity and safety profile of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, as well as its pharmacokinetics and pharmacodynamics. Overall, the research on 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results and has the potential to lead to the development of new drugs and materials.

Synthesis Methods

5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using various methods, including the reaction of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine and the reaction of 3-chloroaniline with cyanuric chloride. The former method involves the condensation of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine in the presence of a base such as potassium carbonate or sodium hydroxide. The latter method involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base such as triethylamine or pyridine. Both methods yield 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one as a white crystalline solid with a melting point of 244-246°C.

Scientific Research Applications

5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. In agriculture, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. In material science, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit ferroelectric and dielectric properties, making it a potential candidate for the development of new electronic devices.

properties

IUPAC Name

5-(3-chloroanilino)-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-6-9(13-10(16)15-14-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZREEQKQCBYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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